3-[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
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Overview
Description
3-[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves multiple steps, starting with the preparation of the individual heterocyclic components. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic conditions.
Synthesis of the triazolothiadiazole ring: This involves the cyclization of a thiosemicarbazide derivative with an appropriate nitrile.
Coupling of the heterocycles: The final step involves the coupling of the pyrazole and triazolothiadiazole rings with the imidazopyridine core under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the key cyclization steps and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Scientific Research Applications
3-[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
NH4S and NH4S2: Ionic compounds with similar configurations but distinct sulfur arrangements.
Uniqueness
3-[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is unique due to its complex structure, which combines multiple heterocyclic rings
Properties
Molecular Formula |
C17H16N8S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(5-propan-2-yl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H16N8S/c1-9(2)11-8-12(20-19-11)16-23-25-15(21-22-17(25)26-16)14-10(3)18-13-6-4-5-7-24(13)14/h4-9H,1-3H3,(H,19,20) |
InChI Key |
UYNLHDHFARQLHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=NNC(=C5)C(C)C |
Origin of Product |
United States |
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